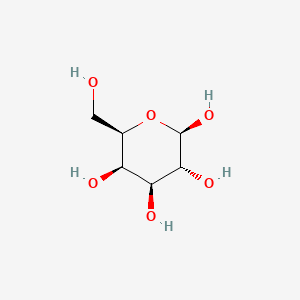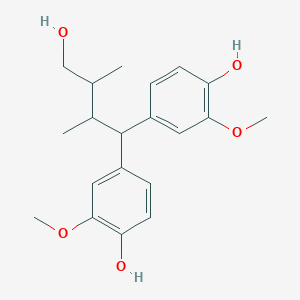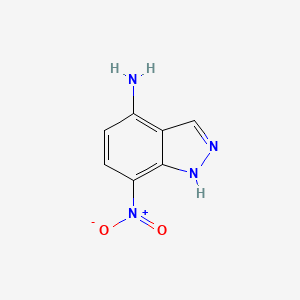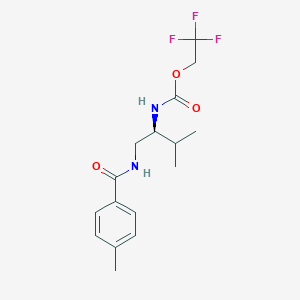
Tolprocarb
Übersicht
Beschreibung
Tolprocarb is a novel fungicide developed by Mitsui Chemicals Agro, Inc. in Tokyo, Japan. It was discovered as a new oomycete fungicide with a unique mode of action distinct from conventional melanin biosynthesis inhibitors. This compound is particularly effective against the rice blast fungus, Magnaporthe grisea, and has shown potent and highly controlled effects on this pathogen .
Wirkmechanismus
Target of Action
Tolprocarb, a novel systemic fungicide, primarily targets the Polyketide Synthase (PKS) . PKS is an enzyme that plays a crucial role in the melanin biosynthesis pathway of the rice blast fungus, Magnaporthe grisea .
Mode of Action
This compound interacts with its target, PKS, by inhibiting its activity . This inhibition disrupts the synthesis and cyclization of pentaketides in melanin biosynthesis . Unlike conventional melanin biosynthesis inhibitors, this compound only inhibits PKS activity, making it distinct and effective against strains resistant to other inhibitors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanin biosynthesis pathway . By inhibiting PKS, this compound disrupts the formation of 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN), a key intermediate in melanin biosynthesis . This disruption leads to the decolorization of the mycelia of Magnaporthe grisea .
Pharmacokinetics
It’s known that this compound provides long-term residual activity , suggesting it may have favorable absorption and distribution characteristics.
Result of Action
The inhibition of melanin biosynthesis by this compound results in the decolorization of the mycelia of Magnaporthe grisea . This disrupts the fungus’s ability to form appressoria, structures that are essential for the fungus to infect host plants . As a result, this compound effectively controls rice blast .
Biochemische Analyse
Biochemical Properties
Tolprocarb functions as a melanin biosynthesis inhibitor by targeting polyketide synthase, an enzyme crucial for the synthesis and cyclization of pentaketides in the melanin biosynthetic pathway . This inhibition prevents the formation of melanin, which is essential for the pathogenicity of Magnaporthe grisea . Additionally, this compound has been shown to induce systemic acquired resistance in plants by activating pathogenesis-related genes such as PR-1a in Arabidopsis thaliana and PBZ1, β-1,3-glucanase, and chitinase 1 in rice .
Cellular Effects
This compound influences various cellular processes in plants. It enhances systemic acquired resistance by inducing the expression of defense-related genes in the salicylic acid signaling pathway . This activation leads to increased production of pathogenesis-related proteins and diterpene phytoalexins, which help in defending against fungal and bacterial pathogens . This compound also affects the melanization of appressoria in Magnaporthe grisea, reducing its ability to penetrate host cell walls .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting polyketide synthase, which is responsible for the synthesis of 1,3,6,8-tetrahydroxynaphthalene, a precursor in the melanin biosynthesis pathway . This inhibition disrupts the formation of melanin, thereby reducing the pathogenicity of Magnaporthe grisea . Additionally, this compound induces systemic acquired resistance by activating the expression of pathogenesis-related genes through the salicylic acid signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The fungicide remains stable and effective in inhibiting melanin biosynthesis and inducing systemic acquired resistance for extended periods . Its long-term effects on cellular function and potential degradation products have not been extensively studied .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the fungicide exhibits low toxicity in mammals . Acute oral and dermal toxicity studies in rats have shown that this compound has a high safety margin, with no significant adverse effects observed at high doses
Metabolic Pathways
This compound is involved in the melanin biosynthesis pathway, where it inhibits polyketide synthase . This enzyme catalyzes the synthesis and cyclization of pentaketides, which are essential precursors for melanin production . By inhibiting this pathway, this compound effectively reduces the pathogenicity of Magnaporthe grisea .
Transport and Distribution
This compound is absorbed and distributed within plant tissues, where it exerts its fungicidal effects . It is transported systemically, allowing it to reach various parts of the plant and provide protection against fungal pathogens . The specific transporters or binding proteins involved in its distribution have not been identified .
Subcellular Localization
The subcellular localization of this compound within plant cells has not been extensively studied. Its ability to induce systemic acquired resistance suggests that it may interact with specific compartments or organelles involved in the salicylic acid signaling pathway
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tolprocarb is synthesized through a series of chemical reactions involving the incorporation of trifluoroethyl and benzoyl groups into a carbamate structure. The synthetic route typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,2,2-trifluoroethylamine with a suitable benzoyl chloride to form an intermediate.
Carbamate Formation: The intermediate is then reacted with an isocyanate to form the carbamate structure.
Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same chemical reactions as in the laboratory synthesis but optimized for higher yields and purity. The process includes:
Analyse Chemischer Reaktionen
Types of Reactions
Tolprocarb undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Tolprocarb has a wide range of scientific research applications, including:
Agriculture: It is primarily used as a fungicide to control rice blast and other fungal diseases in crops.
Biology: this compound is used in studies related to fungal biology and plant-pathogen interactions.
Industry: This compound is used in the development of new fungicidal formulations and agricultural products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iprovalicarb: Another fungicide with a different mode of action.
Carpropamid: An MBI-D fungicide that also targets melanin biosynthesis but through a different mechanism.
Picarbutrazox: A fungicide with a similar structure but different target sites
Uniqueness of Tolprocarb
This compound is unique due to its dual mode of action: inhibition of polyketide synthase and induction of systemic acquired resistance. This dual action makes it highly effective against a broad spectrum of fungal and bacterial diseases and reduces the risk of resistance development .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-[(2S)-3-methyl-1-[(4-methylbenzoyl)amino]butan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3/c1-10(2)13(21-15(23)24-9-16(17,18)19)8-20-14(22)12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3,(H,20,22)(H,21,23)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOBJVBYZCMJOS-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C(C)C)NC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC[C@H](C(C)C)NC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020382 | |
| Record name | Tolprocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911499-62-2 | |
| Record name | Tolprocarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911499-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolprocarb | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911499622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolprocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroethyl N-[(2S)-3-methyl-1-[(4-methylphenyl)formamido]butan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLPROCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M4C9RC8LB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




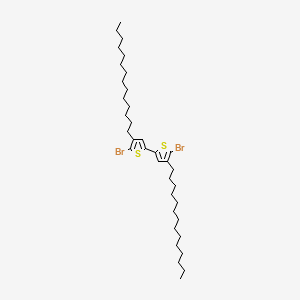
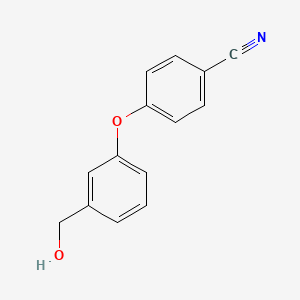
![4-((6-Chloro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline](/img/structure/B6596385.png)

![1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene](/img/structure/B6596415.png)
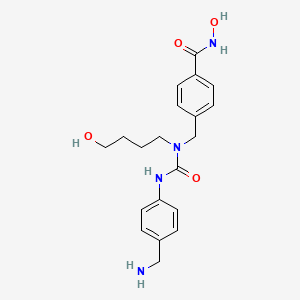
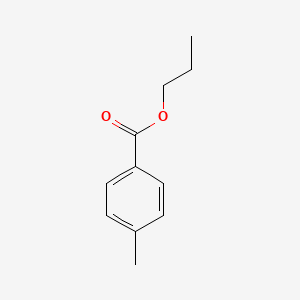
![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one](/img/structure/B6596427.png)
